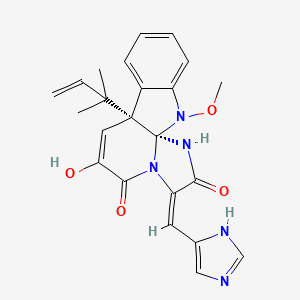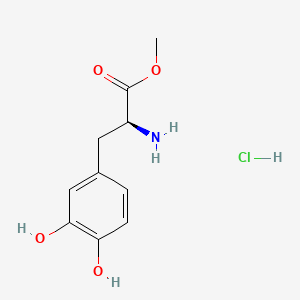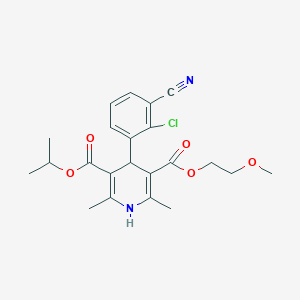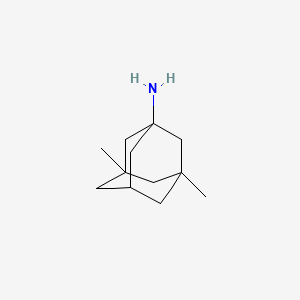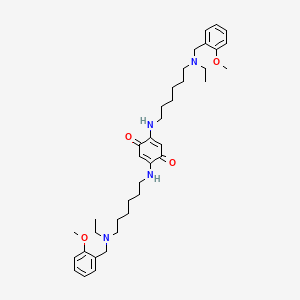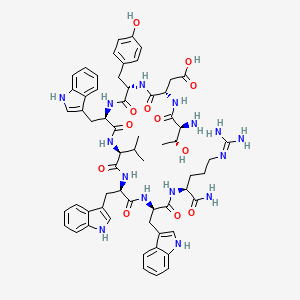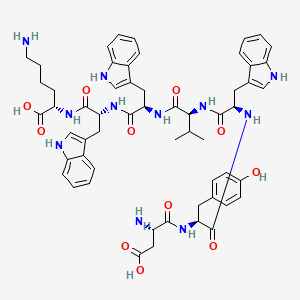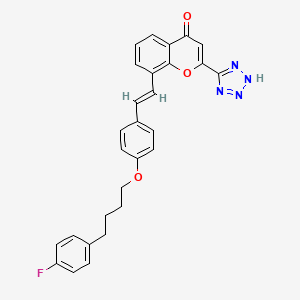
MC-70
概要
説明
MC70, also known as MC-70, is a potent inhibitor of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter protein responsible for efflux of various drugs and xenobiotics from cells. MC70 has been studied for its ability to modulate multidrug resistance due to P-gp overexpression .
科学的研究の応用
MC70’s applications extend across several scientific fields:
Chemistry: Researchers study MC70 to explore its interactions with P-gp and other ABC transporters.
Biology: MC70 is used in cellular studies to investigate drug efflux mechanisms and multidrug resistance.
Medicine: Its potential role in overcoming drug resistance in cancer therapy is an active area of research.
Industry: Although not directly used in industry, understanding P-gp inhibition by MC70 informs drug development and optimization.
作用機序
MC70 inhibits P-gp, thereby preventing the efflux of drugs from cells. The exact molecular targets and pathways involved in this inhibition remain subjects of ongoing investigation. Further research is needed to elucidate the precise mechanism.
準備方法
Industrial Production Methods: MC70 is primarily a research compound, and its industrial-scale production methods are not well-documented. It is typically obtained through custom synthesis by specialized laboratories.
化学反応の分析
MC70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific reaction. Major products formed from these reactions are not explicitly reported in the available literature.
類似化合物との比較
While MC70’s uniqueness lies in its potent P-gp inhibition, it is essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly listed in the available literature.
特性
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: MC70 acts as both a high-affinity substrate and a positive allosteric modulator of P-gp. [] This means it binds to P-gp, inhibiting the efflux of other substrates, while also potentially enhancing P-gp's transport activity under certain conditions.
ANone: By inhibiting P-gp, MC70 can:
- Reverse multidrug resistance: This allows chemotherapeutic agents that are typically effluxed by P-gp to remain inside cancer cells and exert their cytotoxic effects. [, ]
- Modulate drug distribution: MC70 can potentially impact the distribution of P-gp substrates to various tissues, including the brain, where P-gp plays a significant role in the blood-brain barrier. [, ]
ANone: The molecular formula of MC70 is C24H25NO3, and its molecular weight is 375.46 g/mol.
ANone: While the provided abstracts do not include specific spectroscopic data, techniques like NMR and mass spectrometry are routinely employed for structural characterization of such compounds.
ANone: The provided research papers primarily focus on MC70's biological activity and do not provide information about its material compatibility or stability under various conditions outside a biological context.
ANone: MC70 is not reported to possess catalytic properties. Its primary area of investigation revolves around its biological activity as a P-gp modulator.
ANone: Yes, molecular modeling studies, including molecular dynamics simulations, have been employed to:
- Rationalize MC70's binding mode to P-gp: These studies provide insights into the interactions responsible for MC70's high affinity for the transporter. []
- Investigate the impact of MC70 on P-gp dynamics: Simulations suggest that MC70 binding can influence the conformational changes of P-gp, potentially explaining its modulatory effects. []
ANone: While not explicitly mentioned, QSAR studies are valuable tools in drug discovery and could be applied to MC70 and its derivatives to explore the relationship between their structure and P-gp modulating activity.
ANone: Researchers have explored structural modifications to the MC70 scaffold, particularly around the phenolic group, to understand its SAR:
- Modification of the phenolic group: Replacing the biphenyl moiety with a coumarin fluorophore led to the development of compound 4c, which retained good P-gp activity and showed improved selectivity over other transporters like MRP1. []
- Introduction of furazan rings: Conjugation of furazan rings to MC70 through flexible alkyl chains resulted in highly potent and selective P-gp ligands, with some derivatives displaying sub-nanomolar EC50 values. []
ANone: The provided abstracts do not provide specific details on MC70's stability under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability.
ANone: The research papers primarily focus on MC70's in vitro and preliminary in vivo characterization. Information regarding its compliance with SHE regulations and long-term safety profiles would be addressed in later stages of drug development.
ANone: Several lines of evidence highlight MC70's potential:
- In vitro studies: MC70 effectively blocks P-gp-mediated calcein-AM efflux in cell-based assays. []
- Restoration of doxorubicin sensitivity: MC70 can re-sensitize resistant cancer cells to doxorubicin, a chemotherapeutic agent often expelled by P-gp. [, ]
- Preliminary in vivo data: While detailed in vivo data is limited in the provided abstracts, MC18, a related compound, has been proposed as a valuable PET tracer for measuring P-gp expression in vivo, suggesting potential for MC70 in similar applications. []
ANone: While detailed toxicity profiles are not extensively discussed in the abstracts, one study mentions:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



